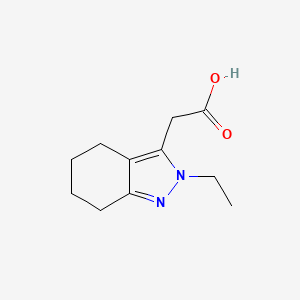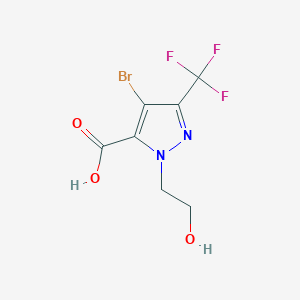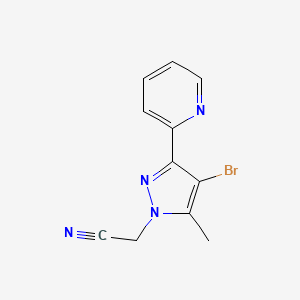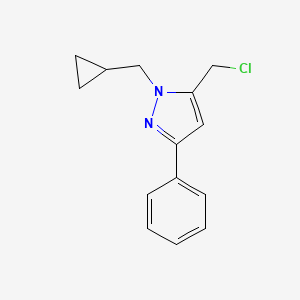
2-(2-Ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)essigsäure
Übersicht
Beschreibung
“2-(2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)acetic acid” is a compound that belongs to the class of indazole derivatives . Indazole is a heterocyclic aromatic organic compound with a rare occurrence in nature . The family of nitrogen-containing heterocycles, especially the structurally diverse indazole nuclei, has aroused great interest because of its wide variety of biological properties .
Synthesis Analysis
Indazole derivatives have been synthesized and screened for their in vivo anti-inflammatory potential in two different experimental models . For instance, 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole was found to possess high anti-inflammatory activity along with minimum ulcerogenic potential . Functionalized tetrahydroindole-triazole ensembles have been synthesized using 2-ethynyl-4,5,6,7-tetrahydroindoles, demonstrating the versatility of click chemistry in creating novel compounds.
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)acetic acid” include a molecular weight of 194.23 and a melting point of 148-149°C . It is a powder that should be stored at room temperature .
Wissenschaftliche Forschungsanwendungen
Entzündungshemmende Anwendungen
Der Indazol-Kern, der Teil der betreffenden Verbindung ist, soll signifikante entzündungshemmende Eigenschaften besitzen. Verbindungen mit einem Indazol-Rest wurden synthetisiert und zeigten in experimentellen Modellen wie Freund'scher Adjuvans-induzierter Arthritis und Carrageenan-induziertem Ödem ein in vivo entzündungshemmendes Potenzial . Dies deutet darauf hin, dass unsere Verbindung für ihre potenzielle Verwendung in der entzündungshemmenden Therapie untersucht werden könnte.
Antimikrobielle Aktivität
Indazol-Derivate wurden auch mit antimikrobieller Aktivität in Verbindung gebracht. Die strukturelle Vielfalt des Indazol-Kerns ermöglicht die Synthese von Verbindungen, die gegen eine Vielzahl von mikrobiellen Stämmen wirksam sein können. Dies eröffnet Möglichkeiten für die Verwendung der Verbindung bei der Entwicklung neuer antimikrobieller Mittel .
Antikrebs-Eigenschaften
Der Indazol-Rest hat sich als wirksam gegen Krebszelllinien erwiesen, wobei bestimmte Derivate das Zellwachstum hemmen. So konnte 3-Amino-N-(4-Benzylphenyl)-5-chlor-1H-indazol-1-carboxamid das Zellwachstum mit GI50-Werten im niedrigen Mikromolarbereich hemmen und war besonders wirksam gegen Kolon- und Melanomzelllinien . Dies zeigt, dass unsere Verbindung in der Krebsforschung wertvoll sein könnte und möglicherweise zur Entwicklung neuer Krebsmedikamente führt.
Hypoglykämische Wirkungen
Indazol-Derivate haben hypoglykämische Wirkungen gezeigt, die bei der Behandlung von Diabetes von Vorteil sein könnten. Durch die Erforschung der hypoglykämischen Eigenschaften unserer Verbindung könnte sie zur Entwicklung neuartiger Therapeutika zur Kontrolle des Blutzuckerspiegels beitragen .
Antiprotozoale Aktivität
Der Indazol-Kern wurde mit antiprotozoaler Aktivität in Verbindung gebracht, was darauf hindeutet, dass Derivate unserer Verbindung zur Behandlung von Krankheiten verwendet werden könnten, die durch Protozoenparasiten verursacht werden. Diese Anwendung könnte im Bereich der Tropenmedizin besonders relevant sein .
Neuroprotektives Potenzial
Forschungsergebnisse haben gezeigt, dass Indazol-Derivate neuroprotektive Wirkungen haben können. Dies könnte unsere Verbindung zu einem Kandidaten für die Entwicklung von Behandlungen für neurodegenerative Erkrankungen machen, bei denen der Schutz von Nervenzellen vor Schäden entscheidend ist .
Anwendungen in der analytischen Chemie
Die einzigartige Struktur der Verbindung könnte sie zu einem nützlichen Reagenz in der analytischen Chemie machen, insbesondere bei der Synthese komplexer Moleküle oder als pH-Indikator in verschiedenen Assays aufgrund ihrer Fluoreszenzeigenschaften .
Safety and Hazards
The safety information for “2-(2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)acetic acid” includes hazard statements H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Zukünftige Richtungen
Given the wide variety of biological properties of indazole derivatives, it is concluded that the medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions . This suggests that “2-(2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)acetic acid” and similar compounds may have potential applications in medicinal chemistry.
Wirkmechanismus
Target of Action
Indazole derivatives, which include this compound, have been found to inhibit, regulate, and/or modulate the activity of certain kinases, such as chk1 and chk2 kinases and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume control, respectively .
Mode of Action
It is known that indazole derivatives can interact with their targets, leading to changes in the target’s function . For instance, some indazole derivatives have been found to possess high anti-inflammatory activity .
Biochemical Pathways
Indazole derivatives have been found to inhibit the production of certain mediators in osteoarthritis (oa) cartilage, such as prostaglandin e 2 (pge 2), tumor necrosis factor-alpha (tnf-α), and matrix metalloproteinase-13 (mmp-13) in a concentration-dependent manner .
Result of Action
Some indazole derivatives have been found to possess high anti-inflammatory activity, suggesting that they may reduce inflammation at the molecular and cellular levels .
Eigenschaften
IUPAC Name |
2-(2-ethyl-4,5,6,7-tetrahydroindazol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-2-13-10(7-11(14)15)8-5-3-4-6-9(8)12-13/h2-7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYASVIWFNIEVGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C2CCCCC2=N1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Methyl 2-(cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B1479652.png)
![Methyl 2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B1479655.png)
![2-(Prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B1479656.png)
![Methyl 2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B1479658.png)
![3-(Chloromethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479659.png)
![2-(2-Ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)ethan-1-amine](/img/structure/B1479660.png)
![methyl 2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B1479661.png)
![3-(2-Azidoethyl)-2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479663.png)
